Dirucotide acetate
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Overview
Description
Dirucotide acetate is a synthetic peptide developed for the treatment of multiple sclerosis. It consists of 17 amino acids linked in a sequence identical to a portion of human myelin basic protein. This compound was developed by researchers at the University of Alberta and is specifically designed to induce tolerance in patients with certain HLA types .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dirucotide acetate is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using techniques such as ion exchange chromatography. The peptide is then lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Dirucotide acetate primarily undergoes hydrolysis reactions, where peptide bonds are cleaved by water. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acids in its sequence .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to cleave peptide bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize certain amino acids.
Reduction: Reducing agents like dithiothreitol can reduce disulfide bonds in the peptide.
Major Products: The major products of these reactions are smaller peptide fragments and individual amino acids .
Scientific Research Applications
Dirucotide acetate has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in inducing immune tolerance in multiple sclerosis patients.
Medicine: Undergoing clinical trials for the treatment of multiple sclerosis, particularly in patients with specific HLA types
Mechanism of Action
Dirucotide acetate works by inducing immunological tolerance. It targets T cells that recognize myelin basic protein fragments presented by MHC molecules. Repeated administration of this compound suppresses the immune response against myelin basic protein, thereby reducing the progression of multiple sclerosis .
Comparison with Similar Compounds
Glatiramer acetate: Another peptide-based therapeutic for multiple sclerosis, consisting of a mixture of synthetic polypeptides.
Natalizumab: A monoclonal antibody used to treat multiple sclerosis by inhibiting immune cell migration to the central nervous system.
Uniqueness: Dirucotide acetate is unique in its specific sequence of 17 amino acids, which is identical to a portion of human myelin basic protein. This specificity allows it to target a particular immune response pathway, making it potentially more effective for certain patients with specific HLA types .
Properties
CAS No. |
781666-30-6 |
---|---|
Molecular Formula |
C100H157N25O34 |
Molecular Weight |
2253.5 g/mol |
IUPAC Name |
acetic acid;(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C92H141N25O26.4C2H4O2/c1-11-48(8)72(88(139)112-71(47(6)7)87(138)114-73(49(9)118)90(141)117-36-22-29-63(117)83(134)104-56(28-20-34-100-92(97)98)78(129)115-74(50(10)119)91(142)143)113-82(133)61(41-65(95)120)107-76(127)55(27-18-19-33-93)103-79(130)58(37-51-23-14-12-15-24-51)105-80(131)59(38-52-25-16-13-17-26-52)106-81(132)60(39-53-43-99-44-101-53)108-85(136)69(45(2)3)111-86(137)70(46(4)5)110-84(135)64-30-21-35-116(64)89(140)62(42-66(96)121)109-77(128)57(31-32-67(122)123)102-75(126)54(94)40-68(124)125;4*1-2(3)4/h12-17,23-26,43-50,54-64,69-74,118-119H,11,18-22,27-42,93-94H2,1-10H3,(H2,95,120)(H2,96,121)(H,99,101)(H,102,126)(H,103,130)(H,104,134)(H,105,131)(H,106,132)(H,107,127)(H,108,136)(H,109,128)(H,110,135)(H,111,137)(H,112,139)(H,113,133)(H,114,138)(H,115,129)(H,122,123)(H,124,125)(H,142,143)(H4,97,98,100);4*1H3,(H,3,4)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-;;;;/m0..../s1 |
InChI Key |
AGWHZYPHHINWPT-WPDHDECSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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